molecular formula C11H13ClO5 B8289431 Methyl 2-chloro-3,4,5-trimethoxybenzoate

Methyl 2-chloro-3,4,5-trimethoxybenzoate

Cat. No.: B8289431
M. Wt: 260.67 g/mol
InChI Key: QOIWCQFIISXCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3,4,5-trimethoxybenzoate is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure, featuring a benzoate core with a chloro substituent and three methoxy groups, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this and structurally similar trimethoxybenzoate compounds as key precursors in pharmaceutical development, particularly in the search for new central nervous system (CNS) active agents . The trimethoxyphenyl moiety is a recognized pharmacophore in anticonvulsant research . Furthermore, such substituted benzoate esters are of significant interest in supramolecular chemistry and crystal engineering, where they can act as anions in the self-assembly of second-sphere coordination complexes with metals like copper(II) . The compound is typically synthesized through esterification and selective functionalization of gallic acid derivatives . As a standard practice, researchers should fully characterize new batches using techniques such as 1H/13C NMR, FT-IR, and mass spectrometry. This product is intended for laboratory research purposes only. For Research Use Only. Not for human or therapeutic use.

Properties

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

methyl 2-chloro-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C11H13ClO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,1-4H3

InChI Key

QOIWCQFIISXCQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)Cl)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Nitro-3,4,5-Trimethoxybenzoate

Physical Properties :

Compound Melting Point (°C) Yield (%) Key Reactivity Notes
Methyl 2-nitro-3,4,5-trimethoxybenzoate 75–76 69.5 Forms salt upon deacidization
Methyl 3,4,5-trimethoxybenzoate 75–76 81.4 Parent compound; no nitro or chloro

Methyl 3,4,5-Trimethoxybenzoate (Parent Ester)

Functional Group Influence :

  • The absence of a 2-position substituent (chloro or nitro) simplifies reactivity. This compound serves as a precursor for nitration or halogenation to generate derivatives like methyl 2-nitro- or 2-chloro-3,4,5-trimethoxybenzoate .
  • Applications : Used as an intermediate in synthesizing antibacterial agents (e.g., trimethoprim) .

5-Chloro-2-(3,4,5-Trimethoxyphenyl)-1,3-Benzothiazole

Structural Comparison :

  • This benzothiazole derivative shares the 3,4,5-trimethoxyphenyl moiety but incorporates a benzothiazole ring system. The chloro group at the 5-position on the benzothiazole contrasts with the benzoate ester backbone in the target compound.
  • Bioactivity : Benzothiazoles exhibit antimicrobial and antitumoral properties, suggesting that chloro- and methoxy-substituted aromatics have broad pharmacological relevance .

Methyl 2-(Methoxycarbonylmethylsulfanyl)-3,5-Dinitrobenzenecarboxylate

Reactivity Contrast :

  • The presence of dinitro groups (3,5-positions) and a sulfanyl substituent creates distinct electronic effects compared to trimethoxybenzoates. For example, cyclization reactions dominate over ester group retention in dinitro-substituted compounds, complicating synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chloro-3,4,5-trimethoxybenzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential functionalization of a benzoate scaffold. For example, methyl 3,4,5-trimethoxybenzoate (a precursor) can undergo nitration at the 2-position using fuming HNO3 in acetic acid, followed by reduction to an amine and subsequent Sandmeyer reaction to introduce chlorine .
  • Critical Parameters : Temperature control (e.g., 45–50°C for hydrolysis steps) and stoichiometric ratios (e.g., 1:1 molar ratio of precursor to HNO3) are crucial to avoid side products like undesired salts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • <sup>1</sup>H NMR : Expect distinct shifts for methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons. The chloro substituent deshields adjacent protons, causing downfield shifts .
  • IR : Ester carbonyl (C=O) stretches appear at ~1700–1750 cm<sup>−1</sup>, while methoxy C-O stretches occur near 1250 cm<sup>−1</sup> .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem’s InChIKey: KACHFMOHOPLTNX-UHFFFAOYSA-N) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective introduction of chlorine at the 2-position in Methyl 3,4,5-trimethoxybenzoate derivatives?

  • Methodology : The ester group at position 1 directs electrophiles to the meta position (C-2) via resonance deactivation, while methoxy groups at C-3,4,5 activate the ring ortho/para to themselves. Steric hindrance from methoxy groups further favors substitution at C-2 .
  • Experimental Validation : Computational modeling (e.g., DFT) can map electron density to predict reactivity, corroborated by X-ray crystallography (e.g., Acta Cryst. data for analogous chloro-trimethoxy structures) .

Q. How do competing side reactions (e.g., over-nitration or ester hydrolysis) impact the synthesis of this compound?

  • Troubleshooting :

  • Over-Nitration : Controlled addition of HNO3 at low temperatures (0–5°C) minimizes di-nitration.
  • Ester Hydrolysis : Use aprotic solvents (e.g., THF) and avoid aqueous conditions during chlorination steps .
    • Case Study : In the synthesis of methyl 2-nitro-3,4,5-trimethoxybenzoate, incomplete reaction monitoring led to a 74.3% yield of an unintended tin salt instead of the free amine .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (melting point: ~75–76°C for analogous esters) .

Contradictions and Resolutions

  • Nitration vs. Chlorination Directivity : While nitration at C-2 is well-documented , introducing chlorine may require alternative pathways (e.g., SNAr with a pre-installed nitro group). Computational modeling is recommended to validate feasibility.
  • Spectral Data Discrepancies : Minor variations in NMR chemical shifts (e.g., δ 3.8 vs. 3.9 ppm for methoxy groups) may arise from solvent effects or impurities. Always compare with high-purity standards .

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